molecular formula C22H19N3O4 B11563856 4-[(4-methylphenoxy)methyl]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

4-[(4-methylphenoxy)methyl]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11563856
M. Wt: 389.4 g/mol
InChI Key: NGFFKTNGJMVSBW-OEAKJJBVSA-N
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Description

4-[(4-methylphenoxy)methyl]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is a complex organic compound with a molecular formula of C22H20N4O3. This compound is characterized by the presence of a benzohydrazide core, substituted with a 4-methylphenoxy group and a 4-nitrophenylmethylidene group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylphenoxy)methyl]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves a multi-step process:

    Formation of 4-methylphenoxybenzaldehyde: This is achieved by reacting 4-methylphenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Synthesis of benzohydrazide: The benzohydrazide core is synthesized by reacting benzoyl chloride with hydrazine hydrate.

    Condensation reaction: The final step involves the condensation of 4-methylphenoxybenzaldehyde with benzohydrazide in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylphenoxy)methyl]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-[(4-methylphenoxy)methyl]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(4-methylphenoxy)methyl]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylphenoxy)methyl]-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide
  • 4-[(4-methylphenoxy)methyl]-N’-[(E)-(4-bromophenyl)methylidene]benzohydrazide
  • 4-[(4-methylphenoxy)methyl]-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

4-[(4-methylphenoxy)methyl]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

4-[(4-methylphenoxy)methyl]-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H19N3O4/c1-16-2-12-21(13-3-16)29-15-18-4-8-19(9-5-18)22(26)24-23-14-17-6-10-20(11-7-17)25(27)28/h2-14H,15H2,1H3,(H,24,26)/b23-14+

InChI Key

NGFFKTNGJMVSBW-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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